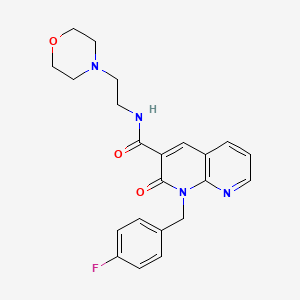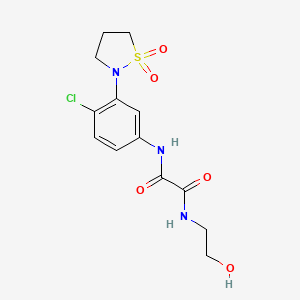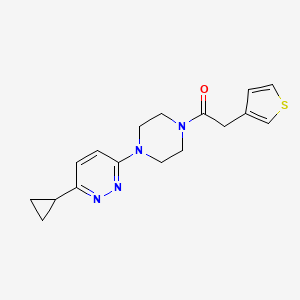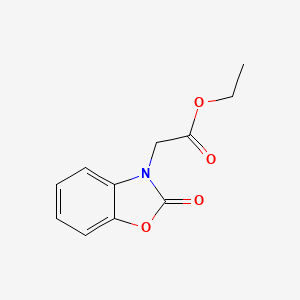
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
However, the closest related research found includes various studies on the synthesis, structure, and biological activity of similar compounds within the pyrazole, pyrimidine, and isoxazole families, which might suggest methodologies, structural characteristics, and potential reactivity that could be inferred or adapted for the compound :
Synthesis and Characterization : The synthesis of related compounds typically involves multiple-step synthesis, starting from basic pyrazole or pyrimidine derivatives and involving condensation, N-alkylation, and cycloaddition reactions. For example, the synthesis of complex pyrazolopyrimidine derivatives involves condensation of carboxamide with aromatic aldehydes or through specific routes that involve N-[11C]methylation and isolation by HPLC combined with SPE, indicating a potential pathway for synthesizing complex derivatives like the one (Wang et al., 2018).
Molecular Structure Analysis : Crystal structure analysis of similar compounds reveals the presence of intramolecular N-H...O hydrogen bonds and planar ring structures, which are critical for the stability and reactivity of these molecules. This suggests that the compound may also exhibit specific structural features that influence its reactivity and physical properties (Wu et al., 2005).
Chemical Reactions and Properties : Research on similar molecules indicates a variety of chemical reactivity, including potential for bioisosteric replacement, cycloaddition reactions, and the formation of specific isomers. This information could be useful in predicting the chemical behavior and potential reactivity pathways of the compound (McLaughlin et al., 2016).
Physical and Chemical Properties Analysis : While specific data on the physical and chemical properties of the compound was not found, the studies on related compounds offer insights into methodologies for assessing these properties, including spectroscopic, chromatographic, and mass spectrometric techniques, which could be applied to determine these characteristics for the compound .
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
Research has highlighted the synthesis and evaluation of novel pyrazolopyrimidines derivatives, including compounds structurally related to N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide, for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, indicating their potential in cancer therapy (Rahmouni et al., 2016). Furthermore, the anti-inflammatory properties of these derivatives, demonstrated through 5-lipoxygenase inhibition, suggest their potential in treating inflammation-related disorders.
Antimicrobial Activity
Another aspect of research on related pyrazolopyrimidines derivatives involves their antimicrobial properties. Compounds within this chemical family have shown promising antiviral activity against the H5N1 avian influenza virus, highlighting their potential as antiviral agents. The detailed synthesis, structural characterization, and biological activity assessment of these compounds provide valuable insights into their mechanism of action and potential therapeutic applications (Flefel et al., 2012).
Enzymatic Activity Modulation
Research has also delved into the enzymatic activity modulation by pyrazolopyrimidinyl keto-esters and their derivatives. These compounds have been shown to significantly enhance the reactivity of cellobiase, an enzyme involved in cellulose breakdown, indicating their potential in biotechnological applications and enzymatic process optimization (Abd & Awas, 2008).
Antitumor, Antifungal, and Antibacterial Pharmacophore Identification
Further research has focused on the synthesis, characterization, and biological activity evaluation of pyrazole derivatives, aiming to identify pharmacophore sites with antitumor, antifungal, and antibacterial properties. These studies provide a comprehensive understanding of the structural features required for biological activity, facilitating the design of more potent and selective therapeutic agents (Titi et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O4/c1-3-16-14(2)25-24(27-22(16)31)30-21(13-17(28-30)19-10-7-11-33-19)26-23(32)18-12-20(34-29-18)15-8-5-4-6-9-15/h4-13H,3H2,1-2H3,(H,26,32)(H,25,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSFFQQEQMUDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482993.png)
![Methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate](/img/structure/B2482996.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2482998.png)
![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482999.png)
![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2483000.png)

![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2483004.png)

![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483010.png)


![1-Isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2483015.png)